

# Application Note: Protocol for N-Nitrosonornicotine (NNN) Extraction from Smokeless Tobacco

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-Nitrosonornicotine

Cat. No.: B136066

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

N'-Nitrosonornicotine (NNN) is a potent, non-volatile, tobacco-specific nitrosamine (TSNA) that is formed during the curing and processing of tobacco.[1] Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), NNN is a major contributor to the elevated cancer risks associated with the use of smokeless tobacco products.[2][3][4] Its presence in products like chewing tobacco, moist snuff, and dry snuff necessitates accurate and robust analytical methods for monitoring, regulatory compliance, and public health research.[2] This document provides a detailed protocol for the extraction and quantification of NNN in smokeless tobacco using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on established methodologies such as the CORESTA Recommended Method (CRM) No. 72.

## Principle

The methodology is centered on the extraction of NNN from a homogenized smokeless tobacco sample using an aqueous buffer solution. An isotopically labeled internal standard (e.g.,  $^{13}\text{C}_6$ -NNN or NNN- $\text{d}_4$ ) is added prior to extraction to ensure accurate quantification by correcting for any analyte loss during sample preparation and analysis. The resulting extract is clarified by filtration and then analyzed by a highly sensitive and selective LC-MS/MS system.

Quantification is achieved by comparing the response of the native NNN to that of the stable isotope-labeled internal standard.

## Data Presentation

The quantitative performance data from validated analytical methods for NNN determination are summarized below.

Parameter	Method 1 (Smokeless Tobacco)	Method 2 (Smokeless Tobacco)	Method 3 (Ground Tobacco)
Instrumentation	HPLC-MS/MS	LC-MS/MS	GC-MS/MS
Linearity Range	400 - 1600 ng/g	3 - 8 ng/g (LOQ) to higher levels	Not Specified
Correlation Coefficient ( $r^2$ )	$\geq 0.995$	$> 0.99$	$> 0.995$
Limit of Quantification (LOQ)	400 ng/g (as lower limit)	3 - 8 ng/g	162 ng/g
Accuracy (% Recovery)	101% - 109%	Good recoveries reported	Not Specified
Precision (% RSD)	$< 15\%$	Not Specified	Not Specified

## Experimental Protocols

This protocol is based on the CORESTA Recommended Method 72 and related validated methods for the analysis of NNN in smokeless tobacco.

### 1. Materials and Reagents

- Apparatus:
  - LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Analytical Balance (4-place).
- Mechanical Shaker (orbital or wrist-action).
- Centrifuge (capable of 4000 rpm).
- Amber autosampler vials and caps.
- Volumetric flasks (Class A).
- Calibrated pipettes.
- Syringe filters (0.45  $\mu\text{m}$ ).
- Reagents:
  - N'-Nitrosonornicotine (NNN) analytical standard.
  - Isotopically labeled internal standard (IS), e.g.,  $^{13}\text{C}_6$ -NNN or NNN- $\text{d}_4$ .
  - Ammonium Acetate ( $\text{NH}_4\text{CH}_3\text{COO}$ ), LC-MS grade.
  - Acetonitrile (ACN), LC-MS grade.
  - Methanol (MeOH), LC-MS grade.
  - Deionized water, 18  $\text{M}\Omega\cdot\text{cm}$  or better.

## 2. Standard Solution Preparation

- Internal Standard (IS) Stock Solution (e.g., 0.2 mg/mL):
  - Accurately weigh approximately 2 mg of  $^{13}\text{C}_6$ -NNN standard.
  - Transfer to a 10 mL volumetric flask and dissolve in methanol to the mark.
- Internal Standard Spiking Solution (e.g., 2000 ng/mL):

- Prepare an intermediate stock (e.g., 40 µg/mL) by diluting the IS stock solution with acetonitrile.
- Perform a second dilution of the intermediate stock with acetonitrile to achieve a final concentration of 2000 ng/mL.
- NNN Stock Solution (e.g., 0.2 mg/mL):
  - Accurately weigh approximately 2 mg of NNN standard.
  - Transfer to a 10 mL volumetric flask and dissolve in methanol to the mark.
- NNN Intermediate and Working Calibration Standards:
  - Prepare a series of intermediate NNN standards by diluting the stock solution.
  - Create a 5 to 7-point calibration curve (e.g., 400 to 1600 ng/g) by spiking blank matrix extract or extraction solvent with appropriate volumes of the NNN intermediate standards and a fixed volume of the IS Spiking Solution.

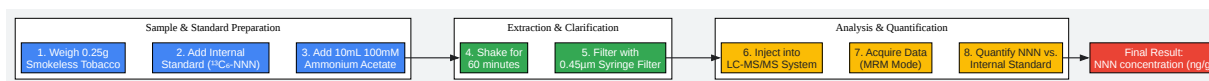
### 3. Sample Preparation and Extraction

- Homogenization: Ensure the smokeless tobacco sample is of a uniform consistency according to CORESTA Guide N° 11.
- Weighing: Weigh approximately 0.25 g of the homogenized sample into an appropriately labeled amber extraction vial. Record the weight to the nearest 0.01 g.
- Internal Standard Addition: Add 100 µL of the internal standard spiking solution (e.g., <sup>13</sup>C<sub>6</sub>-NNN) to each sample vial.
- Extraction: Add 10 mL of 100 mM aqueous ammonium acetate solution to each vial.
- Shaking: Cap the vials securely and place them on a mechanical shaker. Shake on a high setting for 60 minutes at room temperature.
- Filtration: Filter the extract using a 0.45 µm membrane filter directly into an amber autosampler vial for LC-MS/MS analysis.

#### 4. LC-MS/MS Analysis

- Chromatographic Conditions:
  - Analytical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6  $\mu$ m).
  - Mobile Phase A: 100 mM aqueous ammonium acetate.
  - Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.
  - Flow Rate: 0.3 - 0.6 mL/min.
  - Injection Volume: 10  $\mu$ L.
  - Gradient: Develop a suitable gradient to separate NNN from matrix interferences.
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions (Example):
    - NNN (Quantifier): m/z 178.2  $\rightarrow$  148.3.
    - NNN (Qualifier): m/z 178.2  $\rightarrow$  120.
    - NNN-d<sub>4</sub> (IS): m/z 182  $\rightarrow$  152.
    - (Note: Transitions for <sup>13</sup>C<sub>6</sub>-NNN should be determined accordingly).

## Visualization of Experimental Workflow



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Caption: Experimental workflow for NNN extraction and quantification.

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## References

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Email: [info@benchchem.com](mailto:info@benchchem.com)